Isopropyl cinnamate

Vue d'ensemble

Description

Isopropyl cinnamate, with the chemical formula C12H14O2, is a compound known for its applications in the fragrance and cosmetic industries. This colorless liquid, also known as 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester, is characterized by its cinnamyl and isopropyl functional groups. It offers a pleasant, sweet, and floral scent, reminiscent of cinnamon and balsamic notes. Additionally, it is known for its UV-absorbing properties, making it a popular ingredient in sunscreens and other UV-protective products .

Méthodes De Préparation

Isopropyl cinnamate can be synthesized through various methods:

Fischer Esterification: This method involves the reaction of cinnamic acid with isopropanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield.

Microwave-Assisted Synthesis: This method uses a solid super acid catalyst, such as Ga2O3/SO4^2-/ZrO2, to achieve a high yield of this compound.

Analyse Des Réactions Chimiques

Isopropyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnamic acid derivatives.

Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various substituted cinnamates.

Applications De Recherche Scientifique

Antimicrobial Properties

Isopropyl cinnamate has been extensively studied for its antimicrobial effects against various pathogens.

- Methodology : Minimum inhibitory concentration (MIC) tests are employed to measure its effectiveness.

- Findings : Studies indicate that this compound exhibits significant antibacterial and antifungal activity, with MIC values demonstrating its potential as a therapeutic agent against pathogenic microorganisms .

| Pathogen Tested | MIC Value (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 | Antibacterial |

| Candida albicans | 400 | Antifungal |

Food Science

In the food industry, this compound serves as a flavoring agent due to its aromatic properties.

- Application : Incorporated into food products to enhance flavor profiles.

- Regulatory Status : Its use is regulated to ensure safety and quality in food products.

| Food Product Type | Usage Level (%) | Flavor Profile |

|---|---|---|

| Baked Goods | 0.1 - 0.5 | Sweet, balsamic |

| Beverages | 0.05 - 0.2 | Fruity |

Cosmetic Chemistry

This compound is widely used in cosmetic formulations for its fragrance.

- Role : Blended into products to impart a desirable scent.

- Safety Considerations : Usage levels are regulated to prevent skin irritation and ensure consumer safety.

| Cosmetic Product Type | Usage Level (%) | Fragrance Type |

|---|---|---|

| Perfumes | 1 - 5 | Floral |

| Lotions | 0.5 - 2 | Sweet |

Material Science

Research indicates potential applications of this compound in material preservation and as an insect repellent.

- Methodology : Tested for efficacy in repelling insects and preventing microbial degradation.

- Results : Findings suggest it can extend the lifespan of materials by acting as a protective agent .

| Material Type | Application Method | Effectiveness |

|---|---|---|

| Textiles | Coating | Moderate |

| Wood | Treatment | High |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The results indicated that derivatives of this compound could serve as prototypes for developing new antimicrobial agents .

Case Study 2: Flavoring Agent in Beverages

In a controlled trial assessing flavor enhancement in beverages, this compound was added at varying concentrations. The sensory evaluation showed a marked improvement in consumer preference scores for drinks containing the compound compared to control samples without it.

Mécanisme D'action

The mechanism of action of isopropyl cinnamate involves its interaction with biological membranes. For example, cinnamate derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. This interaction is crucial for their antifungal activity . Additionally, molecular docking simulations suggest that cinnamate derivatives can target specific enzymes in microbial cells, inhibiting their function and leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Isopropyl cinnamate can be compared with other cinnamate derivatives, such as:

Methyl cinnamate: Known for its fruity aroma and used in flavoring and fragrance applications.

Ethyl cinnamate: Similar to methyl cinnamate but with a slightly different scent profile.

Cinnamyl alcohol: Used in perfumery for its balsamic odor.

Cinnamic acid: A precursor for various cinnamate derivatives and used in the synthesis of flavors and fragrances.

This compound is unique due to its combination of cinnamyl and isopropyl groups, which contribute to its distinct scent and UV-absorbing properties. This makes it particularly valuable in the cosmetic and fragrance industries .

Activité Biologique

Isopropyl cinnamate (IPC) is an ester derived from cinnamic acid, commonly recognized for its diverse biological activities. This article explores its antimicrobial, larvicidal, and other relevant biological properties, supported by data tables and research findings.

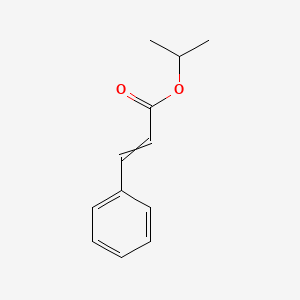

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₈H₁₈O₂

- Molecular Weight : 274.33 g/mol

The compound features an isopropyl group attached to the cinnamate backbone, which influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of IPC, particularly against various bacterial and fungal strains.

Antibacterial Activity

In a study assessing the antibacterial effects of several cinnamic acid derivatives, IPC demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µM) |

|---|---|

| This compound | 458.15 |

| Benzyl Cinnamate | 537.81 |

| Decyl Cinnamate | 550.96 |

These results indicate that IPC is particularly effective against gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antifungal Activity

IPC also exhibits antifungal properties. In comparative studies with other cinnamic acid derivatives, it was found to be less potent than butyl cinnamate but still effective against strains of Candida species:

| Compound | MIC (µM) |

|---|---|

| Butyl Cinnamate | 626.62 |

| This compound | Not specified |

The mechanism of action appears to involve disruption of the fungal cell membrane, leading to cell death .

Larvicidal Activity

IPC has been evaluated for its larvicidal properties against Aedes aegypti, the mosquito vector for dengue and Zika viruses. Research indicates that IPC exhibits substantial larvicidal activity with an LC₅₀ value (lethal concentration for 50% of the population) comparable to other effective compounds in its class.

| Compound | LC₅₀ (mM) |

|---|---|

| This compound | 0.55 |

| Methyl Cinnamate | 0.74 |

Molecular modeling suggests that IPC's larvicidal effect may involve multi-target mechanisms, including inhibition of carbonic anhydrase and histone deacetylase .

The biological activity of IPC can be attributed to several mechanisms:

- Cell Membrane Disruption : IPC interacts with cellular membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Similar to other cinnamic acid derivatives, IPC may induce oxidative stress within microbial cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival .

Study on Antimicrobial Efficacy

A comprehensive study focused on synthesizing various cinnamic acid derivatives, including IPC, revealed promising antimicrobial profiles. The study indicated that compounds with isopropyl groups showed enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively .

Larvicidal Study

In another investigation into the larvicidal effects of IPC against Aedes aegypti, it was found that the compound significantly reduced larval populations in a dose-dependent manner. The study emphasized the potential of IPC as a safer alternative to synthetic insecticides in vector control programs .

Propriétés

IUPAC Name |

propan-2-yl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACABDFLVLVCT-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064809 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid, balsamic, sweet and dry amber type odour | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.027 | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7780-06-5, 60512-85-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of isopropyl cinnamate?

A1: this compound is primarily used as a fragrance ingredient and flavoring agent. It possesses a sweet, balsamic odor reminiscent of cinnamon, making it a popular choice in perfumes, cosmetics, and food products. [, ]

Q2: Can this compound be synthesized in an environmentally friendly way?

A2: Yes, recent research has explored green chemistry approaches for this compound synthesis. Microwave-assisted synthesis using solid acid catalysts like Ga2O3/SO42-/ZrO2 [] or macroporous resin catalysts like CAT-601 [] offer efficient and eco-friendly alternatives to traditional methods. These approaches minimize waste generation and reduce the reliance on harsh chemicals.

Q3: What is the mechanism of this compound synthesis using solid acid catalysts?

A3: The synthesis involves an esterification reaction between cinnamic acid and isopropyl alcohol. Solid acid catalysts like Ga2O3/SO42-/ZrO2 act as heterogeneous catalysts, providing active sites for the reaction to occur. The acidic sites protonate the carbonyl group of cinnamic acid, making it more susceptible to nucleophilic attack by the isopropyl alcohol. This forms a tetrahedral intermediate, which then loses water to yield this compound. []

Q4: Has the antidiabetic potential of this compound been investigated?

A4: Yes, one study investigated the in vitro antidiabetic activity of this compound. The research showed promising results, with this compound exhibiting significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential for this compound in managing blood sugar levels, although further research is needed. []

Q5: Are there any known toxicity concerns associated with this compound?

A5: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound as a fragrance ingredient. [] While specific toxicity data from the provided abstracts is limited, fragrance ingredients, including this compound, are typically used in low concentrations, and their safety is extensively evaluated by regulatory bodies.

Q6: How does the structure of this compound relate to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies for this compound weren't detailed in the provided abstracts, it's known that modifications to the aromatic ring or the ester side chain can influence its physicochemical properties and potentially its biological activity. [] For example, polymers with varying properties can be created by substituting the isopropyl group with other secondary alkyl groups like s-butyl or cyclohexyl. []

Q7: What analytical techniques are used to characterize this compound?

A7: Common techniques include infrared spectroscopy (IR) to identify functional groups, gas chromatography-mass spectrometry (GC-MS) for compound identification and purity analysis, and nuclear magnetic resonance (NMR) for structural elucidation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.